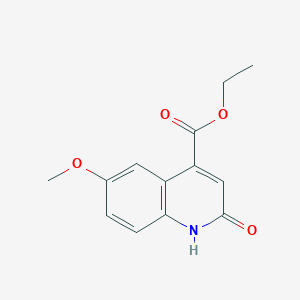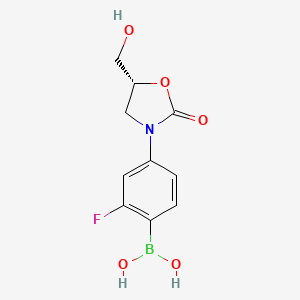
(R)-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a boronic acid group, a fluorine atom, and an oxazolidinone ring, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The boronic acid group can be introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.
Industrial Production Methods
Industrial production of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Grignard reagents, organolithium compounds, or other nucleophiles.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amino alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom and oxazolidinone ring can contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- (S)-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- ®-(2-Fluoro-4-(5-(methyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid
- ®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic ester
Uniqueness
®-(2-Fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)boronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group allows for reversible covalent interactions, while the fluorine atom and oxazolidinone ring enhance binding specificity and stability. This combination of features makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H11BFNO5 |
|---|---|
Poids moléculaire |
255.01 g/mol |
Nom IUPAC |
[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H11BFNO5/c12-9-3-6(1-2-8(9)11(16)17)13-4-7(5-14)18-10(13)15/h1-3,7,14,16-17H,4-5H2/t7-/m1/s1 |
Clé InChI |
OOELYJLEJGIXSH-SSDOTTSWSA-N |
SMILES isomérique |
B(C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F)(O)O |
SMILES canonique |
B(C1=C(C=C(C=C1)N2CC(OC2=O)CO)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


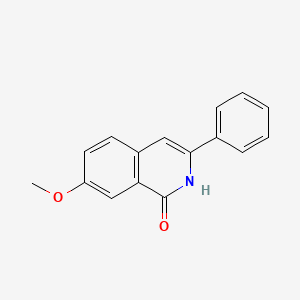
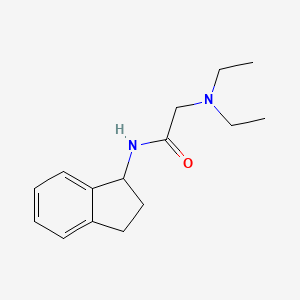

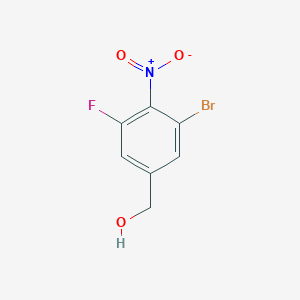
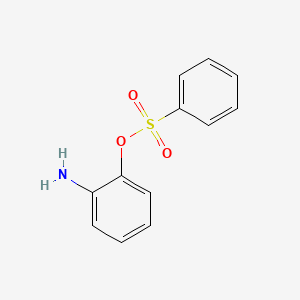
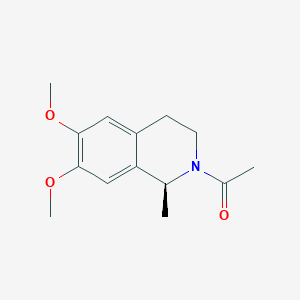
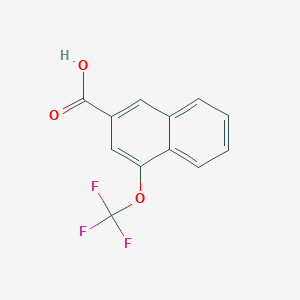
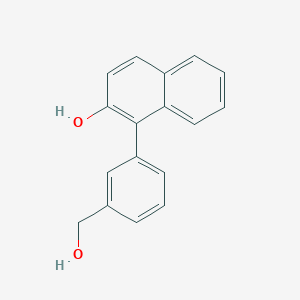


![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)

